2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide

Description

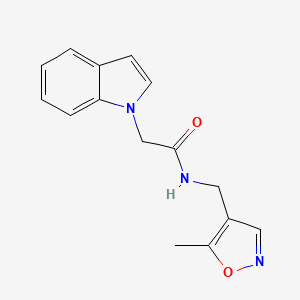

2-(1H-Indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide is a heterocyclic compound featuring an indole moiety linked via an acetamide bridge to a 5-methylisoxazole group. Indole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities . The isoxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, is known to enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name |

2-indol-1-yl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-13(9-17-20-11)8-16-15(19)10-18-7-6-12-4-2-3-5-14(12)18/h2-7,9H,8,10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJWLFRXEYFPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Synthesis of the Isoxazole Ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling Reaction: The indole derivative is then coupled with the isoxazole derivative using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives of the acetamide group.

Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole-Thiazolidinone Acetamides

Structural Features: These compounds (e.g., 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted thiazolidin-3-yl)acetamides) replace the indole and isoxazole groups with benzimidazole and thiazolidinone moieties. Biological Activity:

- Antimicrobial : MIC values of 0.007–0.061 µM/mL against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

- Anticancer: Exceptional cytotoxicity against HCT116 colon cancer cells (e.g., compound 5l, IC₅₀ = 0.00005 µM/mL vs. 5-fluorouracil’s IC₅₀ = 0.00615 µM/mL) .

Oxadiazole-Sulfanyl Indole Acetamides

Structural Features : Compounds like 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) feature an oxadiazole-sulfanyl linker instead of the isoxazole group .

Biological Activity :

- Enzyme Inhibition : Demonstrated activity against cyclin-dependent kinase-8 (CDK8), a target in colon cancer .

- Antimicrobial: Not explicitly reported, but structural analogs show broad-spectrum activity due to the sulfanyl group’s electrophilic reactivity . Key Difference: The oxadiazole-sulfanyl group may improve solubility but could reduce metabolic stability compared to the isoxazole’s compact structure .

Hydroxyimino Indole Acetamides

Structural Features: Derivatives like N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide introduce a hydroxyimino group at the indole’s 3-position . Biological Activity:

- Antioxidant: FRAP and DPPH assays showed compounds 3j, 3a, and 3k exhibit near-standard antioxidant activity (e.g., IC₅₀ ~ 10–15 µM) due to halogen substituents on the phenyl ring . Key Difference: The hydroxyimino group enhances radical scavenging, a property absent in the target compound, which lacks electron-donating substituents .

Melatonin-Derived Triazole Acetamides

Structural Features : Compounds like N-(2-(1-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide incorporate triazole and methoxy groups .

Biological Activity :

- Potential applications in circadian rhythm modulation due to structural resemblance to melatonin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.